L-Tyrosine

Description

Tyrosine is a non-essential amino acid. In animals it is synthesized from [phenylalanine]. It is also the precursor of [epinephrine], thyroid hormones, and melanin.

L-Tyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Tyrosine has been reported in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.

L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.

TYROSINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for type 2 diabetes mellitus and has 2 investigational indications.

Tyrosine is an essential amino acid that readily passes the blood-brain barrier. Once in the brain, it is a precursor for the neurotransmitters dopamine, norepinephrine and epinephrine, better known as adrenalin. These neurotransmitters are an important part of the body's sympathetic nervous system, and their concentrations in the body and brain are directly dependent upon dietary tyrosine. Tyrosine is not found in large concentrations throughout the body, probably because it is rapidly metabolized. Folic acid, copper and vitamin C are cofactor nutrients of these reactions. Tyrosine is also the precursor for hormones, thyroid, catecholestrogens and the major human pigment, melanin. Tyrosine is an important amino acid in many proteins, peptides and even enkephalins, the body's natural pain reliever. Valine and other branched amino acids, and possibly tryptophan and phenylalanine may reduce tyrosine absorption. A number of genetic errors of tyrosine metabolism occur. Most common is the increased amount of tyrosine in the blood of premature infants, which is marked by decreased motor activity, lethargy and poor feeding. Infection and intellectual deficits may occur. Vitamin C supplements reverse the disease. Some adults also develop elevated tyrosine in their blood. This indicates a need for more vitamin C. More tyrosine is needed under stress, and tyrosine supplements prevent the stress-induced depletion of norepinephrine and can cure biochemical depression. However, tyrosine may not be good for psychosis. Many antipsychotic medications apparently function by inhibiting tyrosine metabolism. L-dopa, which is directly used in Parkinson's, is made from tyrosine. Tyrosine, the nutrient, can be used as an adjunct in the treatment of Parkinson's. Peripheral metabolism of tyrosine necessitates large doses of tyrosine, however, compared to L-dopa.

A non-essential amino acid. In animals it is synthesized from PHENYLALANINE. It is also the precursor of EPINEPHRINE; THYROID HORMONES; and melanin.

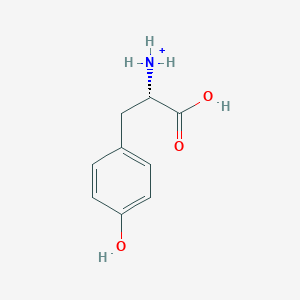

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Tyrosine as a Precursor to Catecholamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical conversion of L-Tyrosine into the vital catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. It details the enzymatic cascade, regulatory mechanisms, quantitative kinetic data, and comprehensive experimental protocols relevant to the study of this pathway.

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines from L-Tyrosine is a four-step enzymatic pathway primarily occurring in the adrenal medulla and noradrenergic and dopaminergic neurons.[1][2] L-Tyrosine, an aromatic amino acid, serves as the initial substrate.[3]

The pathway begins with the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is followed by the decarboxylation of L-DOPA to dopamine. In specific neurons and the adrenal medulla, dopamine is further hydroxylated to form norepinephrine, which can then be methylated to produce epinephrine.[2][4]

Signaling Pathway Diagram

Caption: The enzymatic conversion of L-Tyrosine to catecholamines.

Enzymes of the Catecholamine Synthesis Pathway

Four key enzymes catalyze the conversion of L-Tyrosine to epinephrine. The activity of these enzymes is tightly regulated, ensuring homeostatic control of catecholamine levels.

Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis.[4][5][6] It is a monooxygenase that hydroxylates L-tyrosine to L-DOPA, utilizing molecular oxygen and tetrahydrobiopterin (BH4) as co-substrates, with iron (Fe²⁺) as a cofactor.[1] The regulation of TH activity is a critical control point for catecholamine synthesis and occurs through feedback inhibition by catecholamines and phosphorylation by various protein kinases.[4][7]

Aromatic L-amino Acid Decarboxylase (AADC)

Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase, catalyzes the conversion of L-DOPA to dopamine.[8] This enzyme requires pyridoxal phosphate (PLP), the active form of vitamin B6, as a cofactor.[9] AADC is not specific to L-DOPA and can decarboxylate other aromatic L-amino acids.[10]

Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a copper-containing monooxygenase that converts dopamine to norepinephrine.[11][12] The reaction requires ascorbic acid (vitamin C) as a cofactor.[3][13][14] DBH is located within the synaptic vesicles of noradrenergic neurons and the chromaffin granules of the adrenal medulla.

Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase is the final enzyme in the pathway, responsible for the methylation of norepinephrine to form epinephrine.[15] This reaction uses S-adenosyl-L-methionine (SAM) as the methyl group donor.[16] PNMT is primarily found in the adrenal medulla.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the enzymes in the catecholamine synthesis pathway are crucial for understanding their efficiency and regulation. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | ~10-100 µM[5][17] | Varies significantly with phosphorylation state[4][17] | Bovine Adrenal Medulla, Rat Pheochromocytoma |

| Tetrahydrobiopterin (BH4) | ~100-200 µM[5] | Bovine Adrenal Medulla | ||

| Aromatic L-amino Acid Decarboxylase (AADC) | L-DOPA | ~0.71 mM[18] | ~39.1 pmol/min/ml (in plasma)[18] | Human Plasma |

| Pyridoxal Phosphate (PLP) | - | - | - | |

| Dopamine β-hydroxylase (DBH) | Dopamine | Varies with assay conditions | - | Bovine Adrenal Medulla |

| Ascorbate | ~0.6 mM (in vitro)[14], ~15 mM (in situ)[13] | Varies with ascorbate concentration[3] | Bovine Adrenal Chromaffin Cells | |

| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | - | - | - |

| S-adenosyl-L-methionine (SAM) | - | - | - |

Note: Kinetic parameters can vary significantly based on the specific experimental conditions (pH, temperature, purity of the enzyme, and the presence of allosteric regulators). The values presented are approximate and intended for comparative purposes.

Experimental Protocols

Quantification of Catecholamines by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of dopamine, norepinephrine, and epinephrine in plasma samples using HPLC with electrochemical detection (ECD).

4.1.1. Sample Preparation: Alumina Extraction [19][20]

-

To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine).

-

Add activated alumina and adjust the pH to 8.6 with Tris buffer.

-

Mix for 15 minutes to allow catecholamines to adsorb to the alumina.

-

Wash the alumina with water to remove unbound substances.

-

Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).

-

The eluate is then ready for injection into the HPLC system.

4.1.2. HPLC-ECD Conditions [21][22][23][24]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A phosphate or acetate buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol or acetonitrile. The pH is typically acidic (around 3.0-4.0).

-

Flow Rate: 0.8-1.2 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.6 V and +0.8 V.

-

Quantification: Peak areas of the analytes are compared to those of a standard curve prepared with known concentrations of dopamine, norepinephrine, and epinephrine.

Experimental Workflow for HPLC Analysis

Caption: Workflow for catecholamine analysis by HPLC-ECD.

Enzyme Activity Assays

4.2.1. Tyrosine Hydroxylase (TH) Activity Assay [25][26]

This assay measures the production of L-DOPA from L-Tyrosine.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., MES, pH 6.0), a saturating concentration of L-Tyrosine, the cofactor tetrahydrobiopterin (BH4), ferrous ammonium sulfate, and catalase.

-

Enzyme Preparation: Add the tissue homogenate or purified TH to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

L-DOPA Quantification: Centrifuge the sample to pellet precipitated protein. The supernatant is analyzed for L-DOPA content using HPLC with electrochemical or fluorescence detection.

4.2.2. Aromatic L-amino Acid Decarboxylase (AADC) Activity Assay [2][27][28][29][30]

This assay measures the formation of dopamine from L-DOPA.

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.2) containing L-DOPA and the cofactor pyridoxal phosphate (PLP).

-

Enzyme Source: Add plasma or tissue homogenate to the reaction mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a protein precipitating agent like perchloric acid or acetonitrile.

-

Dopamine Quantification: After centrifugation, the dopamine in the supernatant is quantified by HPLC-ECD.

4.2.3. Dopamine β-hydroxylase (DBH) Activity Assay [31][32][33]

This assay typically uses a substrate analog like tyramine, which is converted to octopamine.

-

Reaction Mixture: Prepare a reaction buffer (e.g., acetate buffer, pH 5.5) containing tyramine, the cofactor ascorbic acid, catalase, and fumarate.

-

Enzyme Source: Add serum or tissue homogenate.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of a strong base.

-

Product Quantification: The product, octopamine, is then converted to a radiolabeled or fluorescent derivative for quantification. Alternatively, norepinephrine formation from dopamine can be directly measured by HPLC-ECD.

4.2.4. Phenylethanolamine N-Methyltransferase (PNMT) Activity Assay [15][16][34][35]

This assay measures the formation of epinephrine from norepinephrine.

-

Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 8.0) containing norepinephrine and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).

-

Enzyme Source: Add tissue homogenate.

-

Incubation: Incubate at 37°C.

-

Reaction Termination: Stop the reaction with a borate buffer.

-

Product Extraction and Quantification: The radiolabeled epinephrine is extracted into an organic solvent, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods can be employed where epinephrine is quantified by HPLC-ECD.

Experimental Workflow for a Generic Enzyme Activity Assay

Caption: A generalized workflow for determining enzyme activity.

Conclusion

The synthesis of catecholamines from L-Tyrosine is a fundamental neurochemical pathway with significant implications for health and disease. A thorough understanding of the enzymes, their kinetics, and the methods to study them is essential for researchers in neuroscience, pharmacology, and drug development. The protocols and data presented in this guide provide a solid foundation for the investigation of this critical biochemical cascade.

References

- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cooperativity in the dopamine beta-monooxygenase reaction. Evidence for ascorbate regulation of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic properties of tyrosine hydroxylase with natural tetrahydrobiopterin as cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. houptlab.org [houptlab.org]

- 7. Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatic L-amino acid decarboxylase activity along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 12. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]

- 13. The in situ kinetics of dopamine beta-hydroxylase in bovine adrenomedullary chromaffin cells. Intravesicular compartmentation reduces apparent affinity for the cofactor ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chromsystems.com [chromsystems.com]

- 20. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC Separation of Catecholamines on Newcrom AH Column | SIELC Technologies [sielc.com]

- 22. Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites. Reversed-phase ion-paired high-performance liquid chromatography using multiple-electrode detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.journalagent.com [pdf.journalagent.com]

- 25. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. aadcnews.com [aadcnews.com]

- 29. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. aadcnews.com [aadcnews.com]

- 31. drbreckinharris.com [drbreckinharris.com]

- 32. cloud-clone.com [cloud-clone.com]

- 33. Dopamine Beta Hydroxylase Activity Testing | Dr. Hagmeyer [drhagmeyer.com]

- 34. benchchem.com [benchchem.com]

- 35. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of L-Tyrosine in Dopamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine, a critical catecholamine neurotransmitter, governs essential physiological functions including motor control, motivation, and reward. Its synthesis is fundamentally dependent on the precursor amino acid, L-Tyrosine. This guide provides a comprehensive technical overview of the intricate biochemical processes that convert L-Tyrosine into dopamine. We will explore the core enzymatic pathway, the kinetic properties of the rate-limiting enzyme, the multi-layered regulatory mechanisms, and detailed experimental protocols for studying this vital pathway. This document is intended to serve as a detailed resource for professionals engaged in neuroscience research and the development of therapeutics targeting dopaminergic systems.

The Core Biochemical Pathway: From L-Tyrosine to Dopamine

The biosynthesis of dopamine from L-Tyrosine is a two-step enzymatic cascade that primarily occurs in the cytosol of dopaminergic neurons and the adrenal medulla.[1][2]

Step 1: L-Tyrosine to L-DOPA

The initial and rate-limiting step is the hydroxylation of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4][5] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[4]

-

Enzyme: Tyrosine Hydroxylase (TH), a non-heme iron-containing monooxygenase.[6][7][8]

-

Reaction: Addition of a hydroxyl group to the meta position of L-Tyrosine's phenolic ring.[9]

-

Cofactors: This crucial step requires molecular oxygen (O₂), iron (Fe²⁺) in the enzyme's active site, and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a recyclable electron donor.[1][4][9]

Step 2: L-DOPA to Dopamine

The second and final step is the decarboxylation of L-DOPA to form dopamine.[1][5]

-

Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC).[1][5][10]

-

Reaction: Removal of the carboxyl group from L-DOPA.[1]

-

Cofactor: This reaction is dependent on Pyridoxal Phosphate (PLP), the active form of Vitamin B6.[5][11]

Dopamine can be further converted into norepinephrine and epinephrine in other neurons and the adrenal glands.[1]

Visualization of the Dopamine Synthesis Pathway

Caption: The core two-step enzymatic pathway of dopamine synthesis from L-Tyrosine.

Enzymology and Kinetics of Tyrosine Hydroxylase

As the rate-limiting enzyme, Tyrosine Hydroxylase (TH) is the primary point of control for dopamine synthesis.[3][12][13] Its activity is subject to complex regulation.[12]

Kinetic Parameters

The efficiency of TH is described by its Michaelis-Menten kinetics. The affinity for its substrates (Km) and its maximum reaction velocity (Vmax) are key parameters. Phosphorylation of TH, particularly at Ser40, can significantly alter these kinetics, primarily by decreasing the Km for the cofactor BH4 and relieving feedback inhibition.[3][14]

| Parameter | Substrate/Condition | Reported Value | Significance |

| Km | L-Tyrosine | ~50 µM | Represents the substrate concentration at half-maximal velocity. |

| Km | Tetrahydrobiopterin (BH4) | ~100-200 µM | Phosphorylation at Ser31 can decrease the Km for BH4, increasing enzyme efficiency.[14] |

| Vmax | Rat Pheochromocytoma TH | 7.1 µmol/min/mg | Represents the maximum rate of reaction.[15] |

| Km (for PKA) | Tyrosine Hydroxylase | 136 µM | Reflects the high concentration of TH in catecholaminergic cells.[15] |

Note: Kinetic values can vary depending on the species, isoform, phosphorylation state, and experimental conditions.

Regulation of Dopamine Synthesis

The rate of dopamine synthesis is not static; it is dynamically regulated by several mechanisms to meet physiological demands.

Substrate Availability

L-Tyrosine is transported across the blood-brain barrier (BBB) via a large neutral amino acid (LNAA) transporter.[16] This transport is competitive, meaning that high plasma concentrations of other LNAAs can limit tyrosine uptake into the brain, potentially affecting dopamine synthesis.[16][17]

Feedback Inhibition

Dopamine can directly inhibit TH activity by competing with the binding of the cofactor BH4.[3][9][13] This feedback loop ensures that dopamine levels are tightly controlled. Phosphorylation of TH at Ser40 dramatically reduces the affinity of dopamine for the enzyme, thereby relieving this inhibition and allowing for a surge in synthesis when needed.[3][4][14]

Regulation by Phosphorylation

Short-term regulation of TH activity is primarily achieved through phosphorylation of serine residues in its N-terminal regulatory domain.[4][14] Different protein kinases, activated by various signaling pathways, target specific serine residues:

-

Ser40: Phosphorylated by cAMP-dependent Protein Kinase (PKA) and others.[4] This phosphorylation significantly increases Vmax and relieves feedback inhibition by dopamine.[3]

-

Ser19: Phosphorylated by Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[4]

-

Ser31: Phosphorylated by Extracellular Signal-Regulated Kinase (ERK/MAPK).[4] This primarily increases TH activity by decreasing the Km for BH4.[14]

Visualization of TH Regulatory Pathways

Caption: Key signaling pathways regulating Tyrosine Hydroxylase activity via phosphorylation.

Experimental Protocols

Protocol: In Vitro Tyrosine Hydroxylase Activity Assay via HPLC

This protocol is adapted from established methods for quantifying TH activity by measuring L-DOPA production.[18]

1. Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES, pH 7.2.

-

Substrate Solution: 200 µM L-Tyrosine in Assay Buffer.

-

Cofactor Solution: 1 mM (6R)-BH4 in Assay Buffer.

-

Iron Solution: 100 µM Ferrous Sulfate (FeSO₄).

-

Catalase: 2000 U/mL.

-

AADC Inhibitor: 100 µM NSD-1055 (to prevent L-DOPA conversion).

-

Stop Solution: 0.4 M Perchloric Acid (PCA).

-

Mobile Phase (for HPLC): Phosphate buffer with methanol, EDTA, and an ion-pairing agent, adjusted to an appropriate pH.

2. Procedure:

-

Prepare tissue homogenate (e.g., from striatum or PC12 cells) in ice-cold Assay Buffer. Centrifuge to obtain the supernatant containing TH. Determine protein concentration (e.g., via Bradford assay).

-

In a microcentrifuge tube on ice, combine:

-

50 µL of tissue supernatant (e.g., 0.5 mg protein).

-

10 µL of Cofactor Solution.

-

10 µL of Iron Solution.

-

10 µL of Catalase.

-

10 µL of AADC Inhibitor.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the Substrate Solution (L-Tyrosine).

-

Incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of ice-cold Stop Solution.

-

Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[18]

-

Filter the supernatant through a 0.22 µm spin filter.[18]

-

Inject a defined volume (e.g., 20 µL) of the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector for the quantification of L-DOPA.[18][19]

-

Calculate TH activity based on the amount of L-DOPA produced per unit time per amount of protein.

Protocol: Measurement of Evoked Dopamine Release from Cultured Neurons

This protocol outlines a general method for stimulating dopamine release from primary dopaminergic neurons or iPSC-derived neurons, followed by detection via HPLC-ECD.[19]

1. Reagents and Buffers:

-

Culture Medium: Appropriate for the neuronal cell type.

-

Wash Buffer: Phosphate Buffered Saline (PBS).

-

Ringer's Buffer (Basal): Contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose at physiological concentrations and pH.

-

Stimulation Buffer (High K⁺): Ringer's Buffer with an elevated KCl concentration (e.g., 56 mM, with a corresponding reduction in NaCl to maintain osmolarity) to induce depolarization.

-

Stop/Collection Solution: 0.4 M Perchloric Acid (PCA) with an internal standard (e.g., DHBA).

2. Procedure:

-

Culture dopaminergic neurons in a multi-well plate until mature.

-

Gently aspirate the culture medium.

-

Wash the cells once with 100 µL of PBS.[19]

-

Aspirate the PBS and add 100 µL of Ringer's Buffer for a 5-minute pre-incubation (for basal release measurement).[19]

-

Collect the supernatant into a tube containing the Stop/Collection Solution.[19] This is the basal release sample.

-

Add 100 µL of Stimulation Buffer (High K⁺) to the cells and incubate for 5-10 minutes to evoke release.

-

Collect the supernatant into a new tube containing the Stop/Collection Solution. This is the evoked release sample.

-

Process the samples as described in the TH activity assay (centrifugation, filtration) and analyze via HPLC-ECD to quantify dopamine concentration.

Visualization of Experimental Workflow

Caption: Workflow for measuring evoked dopamine release from neuronal cultures.

Conclusion

The synthesis of dopamine from L-Tyrosine is a tightly regulated, multi-step process that is fundamental to catecholaminergic neurotransmission. The activity of the rate-limiting enzyme, Tyrosine Hydroxylase, is modulated by substrate availability, feedback inhibition, and a complex network of phosphorylation events. A thorough understanding of these mechanisms is paramount for researchers in neuroscience and is critical for the rational design of novel therapeutic agents aimed at modulating the dopamine system in disorders such as Parkinson's disease, schizophrenia, and addiction. The experimental protocols and data presented herein provide a foundational framework for the quantitative investigation of this vital biochemical pathway.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. grokipedia.com [grokipedia.com]

- 11. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 12. Intricate regulation of tyrosine hydroxylase activity and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. houptlab.org [houptlab.org]

- 15. Phosphorylation of rat tyrosine hydroxylase and its model peptides in vitro by cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 17. Support for limited brain availability of tyrosine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

An In-depth Technical Guide to the L-Tyrosine Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, is a critical building block for proteins and the precursor for vital catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. In mammals, the sole pathway for de novo L-Tyrosine synthesis is the irreversible hydroxylation of the essential amino acid L-Phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Hydroxylase (PAH), primarily in the liver. The pathway's activity is tightly regulated, and its dysfunction is implicated in metabolic disorders, most notably Phenylketonuria (PKU). This guide provides a comprehensive technical overview of the mammalian L-Tyrosine biosynthesis pathway, including its core biochemistry, enzymatic kinetics, regulatory mechanisms, and detailed experimental protocols for its study.

The Core Pathway: Phenylalanine Hydroxylation

In mammals, L-Tyrosine is synthesized from L-Phenylalanine, which is obtained from dietary protein.[1] The conversion is a single-step, irreversible hydroxylation reaction catalyzed by Phenylalanine Hydroxylase (PAH) (EC 1.14.16.1).[2] This monooxygenase incorporates one atom of molecular oxygen into the para position of the phenyl ring of L-Phenylalanine, yielding L-Tyrosine.[3] The other oxygen atom is reduced to water. This reaction is the rate-limiting step in the complete catabolism of phenylalanine.[4]

The reaction requires a non-heme iron (Fe²⁺) at the active site and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[5] During the reaction, BH4 is oxidized to 4a-hydroxytetrahydrobiopterin.[6]

Key Components of the Pathway

Phenylalanine Hydroxylase (PAH)

PAH is a tetrameric enzyme, with each monomer consisting of a regulatory, a catalytic, and an oligomerization domain.[3] It is found predominantly in the cytoplasm of liver cells and to a lesser extent in the kidneys.[7] The catalytic activity of PAH is subject to sophisticated allosteric regulation, primarily by its substrate, L-Phenylalanine. High concentrations of L-Phenylalanine bind to the regulatory domain, inducing a conformational change that shifts the enzyme from a low-activity "resting" state to a high-activity "activated" state.[8] This activation mechanism allows the enzyme to respond rapidly to fluctuations in dietary phenylalanine intake.

Tetrahydrobiopterin (BH4) Cofactor and its Regeneration

Tetrahydrobiopterin (BH4) is an essential cofactor for all aromatic amino acid hydroxylases.[9] During the hydroxylation of phenylalanine, BH4 donates two electrons and is converted to an unstable intermediate, 4a-hydroxytetrahydrobiopterin.[6] For catalysis to continue, BH4 must be regenerated. This is achieved through a two-step recycling pathway:

-

Dehydration: Pterin-4a-carbinolamine dehydratase (PCD) catalyzes the dehydration of 4a-hydroxytetrahydrobiopterin to quinonoid dihydrobiopterin (qBH2).

-

Reduction: Dihydropteridine reductase (DHPR) reduces qBH2 back to BH4, utilizing NADH as the electron donor.

This efficient recycling is critical for maintaining the pool of available BH4 for tyrosine synthesis.

Quantitative Data

The kinetics of Phenylalanine Hydroxylase are complex, exhibiting allosteric regulation by its substrate L-Phenylalanine. The enzyme follows Michaelis-Menten kinetics in its non-activated state but shifts to sigmoidal kinetics (positive cooperativity) upon activation.[10]

Table 1: Kinetic Parameters of Human Phenylalanine Hydroxylase (PAH)

| State | Parameter | Value | Reference |

|---|---|---|---|

| Non-Activated | Vmax (nmol Tyr/min/mg) | ~2533 | [10] |

| Km (for L-Phe) | 318 µM | [10] | |

| Km (for BH4) | 8 µM | [10] | |

| Hill Coefficient (h) | ~1.0 (Michaelis-Menten) | [10] | |

| L-Phe Activated | Vmax (nmol Tyr/min/mg) | ~6598 | [10] |

| S₀.₅ (for L-Phe) | 156 µM | [10] | |

| S₀.₅ (for BH4) | ~25 µM | [10] | |

| Hill Coefficient (h, for L-Phe) | ~3.0 | [10] |

| | Hill Coefficient (h, for BH4) | ~2.0 |[10] |

Data are derived from studies using recombinant human PAH and may vary based on assay conditions.

Table 2: Typical Concentrations of L-Phenylalanine and L-Tyrosine

| Analyte | Matrix | Concentration Range | Reference |

|---|---|---|---|

| L-Phenylalanine | Human Plasma | 50 - 78 µM | [1][11] |

| L-Tyrosine | Human Plasma | 43 - 96 µM | [1][11][12] |

| L-Phenylalanine | Human Liver Tissue | ~125 nmol/g | [12] |

| L-Tyrosine | Human Liver Tissue | ~95 nmol/g |[12] |

Concentrations can vary based on diet, fasting state, and health status.

Experimental Protocols

Protocol: Phenylalanine Hydroxylase (PAH) Activity Assay

This protocol outlines a method to determine PAH activity in liver tissue extracts by quantifying L-Tyrosine production using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.

Methodology:

-

Tissue Homogenization: Homogenize frozen liver tissue (~50 mg) in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M Na-HEPES, pH 7.0).[13] Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 200 µL:

-

Pre-incubation: Pre-incubate the mixture at 25°C for 5 minutes. This step allows for enzyme activation by the substrate.[10]

-

Reaction Initiation: Start the reaction by adding the cofactor BH4 to a final concentration of 75-200 µM.[10][14]

-

Incubation: Incubate at 25°C for a fixed time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding 20 µL of 12% perchloric acid. Vortex and incubate on ice for 10 minutes.

-

Sample Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase C18 column. L-Tyrosine is detected by its intrinsic fluorescence (Excitation: ~274 nm, Emission: ~304 nm).[10]

-

Quantification: Calculate the concentration of L-Tyrosine produced by comparing the peak area to a standard curve generated with known concentrations of L-Tyrosine. Express the final enzyme activity as nmol of Tyrosine formed per minute per mg of protein.

Protocol: Quantification of Phenylalanine and Tyrosine in Plasma by LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of L-Phenylalanine and L-Tyrosine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for its sensitivity and specificity.[15]

Methodology:

-

Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[16]

-

Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of a precipitation solution (e.g., methanol or acetonitrile) containing isotopically labeled internal standards (e.g., L-[ring-¹³C₆]-Phenylalanine and L-[ring-¹³C₉]-Tyrosine).[17]

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding the protein pellet.

-

LC-MS/MS Analysis:

-

Chromatography: Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase C18 or HILIC column. Use an isocratic or gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to separate Phenylalanine and Tyrosine.[2][17]

-

Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its corresponding internal standard.

-

Example Phenylalanine Transition: Q1: 166.1 m/z → Q3: 120.1 m/z

-

Example Tyrosine Transition: Q1: 182.1 m/z → Q3: 136.1 m/z

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the known concentrations of calibrators. Determine the concentration of Phenylalanine and Tyrosine in the unknown samples from this curve.

Relevance in Health and Drug Development

The L-Tyrosine biosynthesis pathway is of significant clinical interest. Genetic mutations in the PAH gene lead to deficient or absent enzyme activity, causing the metabolic disorder Phenylketonuria (PKU) . In PKU, the inability to convert phenylalanine to tyrosine results in hyperphenylalaninemia, leading to severe neurological damage if untreated.

Drug Development Focus:

-

Enzyme Replacement Therapy: Developing stable, active forms of the PAH enzyme.

-

Pharmacological Chaperones: Small molecules designed to correct the misfolding of mutant PAH proteins, restoring some enzymatic function.

-

Cofactor Therapy: The use of synthetic BH4 (sapropterin) can enhance the activity of certain residual-function PAH mutants, representing a key treatment for a subset of PKU patients.[4]

-

Substrate Reduction Therapy: Investigating methods to reduce the absorption of dietary phenylalanine.

Understanding the intricate kinetics and regulation of the PAH enzyme is paramount for the rational design of novel therapeutics targeting PKU and other disorders of phenylalanine metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine hydroxylase: function, structure, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Immunochemical detection of phenylalanine hydroxylase in extracts of various human organs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Amino acid profiles in the tissue and serum of patients with liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eaglebio.com [eaglebio.com]

- 16. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Metabolic Fate of Orally Administered L-Tyrosine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Tyrosine, a conditionally essential amino acid, is a critical precursor to a host of biologically active molecules, including neurotransmitters, thyroid hormones, and melanin.[1][2] Its oral administration is a subject of significant interest in neuroscience, metabolism, and clinical research for its potential to modulate physiological and cognitive processes.[3] This technical guide provides an in-depth overview of the metabolic fate of orally administered L-Tyrosine, detailing its absorption, distribution, metabolism, and excretion (ADME). It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the core metabolic pathways.

Absorption

Following oral administration, L-Tyrosine is absorbed from the lumen of the small intestine, primarily the proximal duodenum.[4] This process is mediated by the large neutral amino acid (LNAA) transport system, a sodium-independent carrier system.[4] This transporter is responsible for the uptake of other amino acids such as phenylalanine, tryptophan, leucine, and valine.[2] Consequently, the absorption of L-Tyrosine can be subject to competitive inhibition by other LNAAs present in dietary protein.[2] Studies have also shown that L-Tyrosine competes with the drug Levodopa (L-DOPA) for this same transport system, which can interfere with the drug's effectiveness if administered concurrently.[4][5]

Distribution

Once absorbed into the systemic circulation, L-Tyrosine is distributed to various tissues throughout the body.[1] A significant aspect of its distribution is its transport across the blood-brain barrier (BBB). This transport is also facilitated by the LNAA carrier system, meaning L-Tyrosine competes with other large neutral amino acids for entry into the brain.[2] The ratio of plasma L-Tyrosine to the total concentration of competing LNAAs is a key determinant of its uptake into the brain and subsequent availability for neurotransmitter synthesis.[2] Animal studies have demonstrated that orally administered L-Tyrosine successfully crosses the BBB and increases brain tyrosine levels.[6] In the liver, L-Tyrosine is taken up for various metabolic processes, including protein synthesis and catabolism.[1]

Metabolism

L-Tyrosine that is not incorporated into proteins undergoes metabolism through several significant pathways. It serves as a precursor for the synthesis of catecholamines, thyroid hormones, and melanin, or it can be catabolized for energy production.[1][7]

Catecholamine Synthesis

The synthesis of the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—is a primary metabolic fate of L-Tyrosine in the brain and adrenal medulla.[8][9] This pathway is initiated by the conversion of L-Tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in catecholamine biosynthesis.[8][[“]][11] The availability of L-Tyrosine can influence the rate of this synthesis, particularly under conditions of high neuronal activity or stress.[[“]]

Caption: The enzymatic conversion of L-Tyrosine to catecholamines.

Thyroid Hormone Synthesis

In the thyroid gland, L-Tyrosine is essential for the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4), which regulate metabolism throughout the body.[12][13] The process involves the incorporation of tyrosine residues into a large glycoprotein called thyroglobulin.[14] These residues are then iodinated and coupled together by the enzyme thyroid peroxidase to form T3 and T4.[13][14] Adequate availability of L-Tyrosine is a prerequisite for efficient thyroid hormone synthesis.[12][15]

References

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. altmedrev.com [altmedrev.com]

- 3. examine.com [examine.com]

- 4. examine.com [examine.com]

- 5. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]

- 6. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. intercell-pharma.de [intercell-pharma.de]

- 10. consensus.app [consensus.app]

- 11. Tyrosine - Wikipedia [en.wikipedia.org]

- 12. elisirlife.it [elisirlife.it]

- 13. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 14. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

The Neurochemical Impact of L-Tyrosine Supplementation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, serves as a crucial precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. This technical guide provides an in-depth analysis of the neurochemical effects of L-Tyrosine supplementation, with a focus on its influence on catecholamine synthesis and levels. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and presents critical signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced effects of L-Tyrosine on neurochemistry.

Introduction

L-Tyrosine is a large neutral amino acid (LNAA) that plays a pivotal role in neurotransmission.[1] Its primary function in the central nervous system is to act as a precursor for the synthesis of dopamine, norepinephrine, and epinephrine, a class of neurotransmitters collectively known as catecholamines.[2] These neurotransmitters are integral to numerous physiological and cognitive processes, including mood, attention, motivation, and the body's response to stress.[1][3] Supplementation with L-Tyrosine has been investigated for its potential to enhance cognitive function, particularly in situations involving acute stress, by potentially increasing the synaptic availability of these key neurotransmitters.[2][3] This guide delves into the core neurochemical mechanisms underlying the effects of L-Tyrosine supplementation.

The Catecholamine Synthesis Pathway

The conversion of L-Tyrosine into catecholamines is a well-defined enzymatic pathway. The availability of L-Tyrosine can influence the rate of catecholamine synthesis, especially when neuronal activity is high.[4]

The synthesis of catecholamines from L-Tyrosine involves a series of enzymatic reactions:

-

Hydroxylation of L-Tyrosine: The initial and rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , which requires oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[5]

-

Decarboxylation of L-DOPA: L-DOPA is then converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase or AADC).[6]

-

Hydroxylation of Dopamine: Dopamine can be further converted to norepinephrine (noradrenaline) by the enzyme dopamine-β-hydroxylase (DBH) .[6]

-

Methylation of Norepinephrine: In certain neurons and the adrenal medulla, norepinephrine is converted to epinephrine (adrenaline) by the enzyme phenylethanolamine N-methyltransferase (PNMT) .

References

- 1. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 2. examine.com [examine.com]

- 3. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine administration increases striatal dopamine release in rats with partial nigrostriatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Increased dopamine availability magnifies nicotine effects on cognitive control: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of L-Tyrosine on Norepinephrine and Epinephrine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a non-essential amino acid, serves as a direct precursor to the catecholamines, including norepinephrine and epinephrine. This technical guide provides an in-depth analysis of the biochemical pathway, quantitative effects, and experimental methodologies related to the impact of L-Tyrosine supplementation on norepinephrine and epinephrine levels. The evidence indicates that while L-Tyrosine is essential for catecholamine synthesis, its supplementation does not consistently lead to an increase in circulating norepinephrine and epinephrine levels in healthy, unstressed individuals. However, under conditions of high stress or catecholamine depletion, L-Tyrosine may play a crucial role in maintaining adequate catecholamine production and function.

Biochemical Signaling Pathway: From L-Tyrosine to Epinephrine

The synthesis of norepinephrine and epinephrine from L-Tyrosine is a well-established enzymatic pathway primarily occurring in the adrenal medulla and noradrenergic neurons. The process involves a series of four key enzymatic steps.

The initial and rate-limiting step is the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH). Subsequently, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase). Dopamine is then converted to norepinephrine by dopamine-β-hydroxylase. Finally, in tissues where it is expressed, phenylethanolamine N-methyltransferase (PNMT) catalyzes the methylation of norepinephrine to form epinephrine.[1][2]

References

Methodological & Application

Application Note: Quantification of L-Tyrosine in Human Plasma by High-Performance Liquid Chromatography

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its quantification in plasma is crucial for diagnosing and monitoring metabolic disorders, such as phenylketonuria (PKU), and for research in neuroscience and drug development.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the accurate and precise measurement of L-Tyrosine in biological matrices.[5][6] This application note provides detailed protocols for two common HPLC-based methods for L-Tyrosine quantification in plasma: one utilizing ultraviolet (UV) detection and another employing fluorescence detection for enhanced sensitivity.

Principle of the Methods

These methods are based on reversed-phase HPLC, where L-Tyrosine is separated from other plasma components based on its polarity.[6]

-

HPLC with UV Detection: This method involves a straightforward protein precipitation step to prepare the plasma sample.[5] The separation is achieved on a C18 reversed-phase column, and L-Tyrosine is detected by its absorbance of ultraviolet light. This approach is reliable and suitable for various clinical research applications.[5]

-

HPLC with Fluorescence Detection: This highly sensitive method leverages the intrinsic fluorescence of L-Tyrosine.[2][3] Similar to the UV method, sample preparation involves protein precipitation.[2] The subsequent detection by fluorescence provides lower limits of detection and quantification, making it ideal for studies requiring high sensitivity.[2][3]

Experimental Protocols

Method 1: HPLC with Ultraviolet (UV) Detection

1. Apparatus and Reagents

-

Apparatus:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

Microcentrifuge tubes

-

HPLC vials

-

-

Reagents:

-

L-Tyrosine reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid or Trichloroacetic acid (analytical grade)[5]

-

Water (HPLC grade)

-

Drug-free human plasma

-

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the L-Tyrosine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.[5]

3. Sample Preparation

-

Pipette 200 µL of human plasma into a microcentrifuge tube.[5]

-

Add 400 µL of ice-cold 10% trichloroacetic acid or perchloric acid to the plasma sample.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[5]

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[5]

-

Carefully collect the supernatant.[5]

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

-

Inject 20 µL of the filtered supernatant into the HPLC system.[5]

4. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio may require optimization but a common starting point is 5% acetonitrile in water.[2]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 215 nm

-

Injection Volume: 20 µL

Method 2: HPLC with Fluorescence Detection

1. Apparatus and Reagents

-

Apparatus:

-

Reagents:

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Prepare as described in Method 1.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations appropriate for the expected physiological range of L-Tyrosine in plasma. If using an internal standard, add it to each working standard.

3. Sample Preparation

-

Pipette a known volume of human plasma into a microcentrifuge tube.

-

Add an equal volume of 6% perchloric acid to precipitate the plasma proteins.[2]

-

If using an internal standard, add it at this stage.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

-

Mobile Phase: An isocratic mobile phase of 5% acetonitrile in water or 5:95 (v/v) ethanol and deionized water can be used.[2][3]

-

Flow Rate: 1.0 mL/min[7]

-

Fluorescence Detection:

-

Injection Volume: 20 µL

Data Presentation

The following table summarizes the quantitative data for the described HPLC methods.

| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |

| Analyte | L-Tyrosine | L-Tyrosine |

| Internal Standard | Not specified (optional) | N-methyl phenylalanine[2] |

| Linearity Range | 1 - 100 µg/mL (for N-Acetyl-L-tyrosine)[5] | 5.5 - 550.0 µmol/L[7] |

| Limit of Detection (LOD) | Method dependent | 5.0 µmol/L[3][4] |

| Limit of Quantification (LOQ) | Method dependent | Not explicitly stated, but quantifiable at low µmol/L range |

| Recovery | Not specified | 92.0 - 102.9%[3][4] |

| Precision (CV%) | Not specified | Intra-assay: < 2.99%, Inter-assay: < 5.23%[7] |

Visualizations

Caption: Experimental workflow for L-Tyrosine quantification in plasma.

Caption: Logical diagram of an HPLC system's components.

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Human L-Tyrosine Supplementation Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting human clinical trials investigating the effects of L-Tyrosine supplementation, particularly on cognitive function under stress. The provided protocols are based on established methodologies and best practices in the field.

Introduction and Background

L-Tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine.[1][2] These neurotransmitters are integral to various cognitive processes, including working memory, executive function, and attention.[3] Under conditions of acute stress, such as sleep deprivation, extreme climates, or intense cognitive demand, the synthesis and turnover of these neurotransmitters increase, potentially leading to their temporary depletion.[1][2] Supplementation with L-Tyrosine is hypothesized to counteract this depletion, thereby preserving or enhancing cognitive performance.[4]

This document outlines the experimental design, key protocols, and data presentation standards for robustly evaluating the efficacy of L-Tyrosine supplementation in human subjects.

Core Concepts: The L-Tyrosine Signaling Pathway

L-Tyrosine supplementation aims to increase the substrate availability for catecholamine synthesis. The metabolic pathway is a well-characterized enzymatic process primarily occurring in adrenergic and dopaminergic neurons.

Recommended Experimental Design

A robust design is critical for minimizing bias and ensuring the reliability of results. A double-blind, placebo-controlled, crossover or parallel-group design is recommended. For studies involving a stress component, a four-arm design is optimal.

Key Design Considerations:

-

Participants: Clearly define inclusion and exclusion criteria (e.g., age, health status, medication use). Screen for conditions that could be affected by L-Tyrosine, such as thyroid disorders or use of MAOI medications.

-

Dosage: Doses typically range from 500-2000 mg.[5] For studies involving acute stressors, doses of 100-150 mg/kg body weight are often used.[6]

-

Administration: L-Tyrosine is typically administered 30-60 minutes prior to the cognitive testing or stressor.[5]

-

Placebo: An identical-appearing and tasting placebo (e.g., cornstarch) is essential for blinding.

-

Stressor (if applicable): The stressor should be validated and standardized (e.g., cognitive demand from a multitasking battery, sleep deprivation, cold exposure).[2][6][7]

Data Presentation: Summarized Trial Outcomes

Quantitative data should be presented in a clear, tabular format to allow for easy comparison across studies and conditions.

Table 1: Example Cognitive Performance Outcomes

| Study (N) | Dosage | Task | Metric | Placebo Group (Mean ± SD) | L-Tyrosine Group (Mean ± SD) | p-value |

| Colzato et al. (2013) (N=22) | 2 g | 2-Back Task | Accuracy (%) | 86.5 ± 1.5 | 91.4 ± 1.3 | p = 0.02 |

| Colzato et al. (2013) (N=22) | 2 g | 2-Back Task | False Alarms (%) | 10.9 ± 1.8 | 6.7 ± 1.4 | p = 0.03 |

| Thomas et al. (1999) (N=20) | 150 mg/kg | Working Memory | Accuracy (%) | Data not specified | Significantly enhanced vs. placebo | < 0.05 |

| Coull et al. (2015) (N=8) | 150 mg/kg | Vigilance Task | Hits | 11.5 ± 2.4 | 12.6 ± 1.7 | p = 0.015 |

| Recent Study (N=80) | 2000 mg | Stroop Challenge | Missed Responses | Data not specified | Significantly lower vs. placebo | < 0.05 |

Table 2: Example Biomarker Outcomes

| Study (N) | Dosage | Time Point | Analyte | Placebo Group (Mean ± SD) | L-Tyrosine Group (Mean ± SD) | p-value |

| Hypothetical | 150 mg/kg | 90 min post | Plasma L-Tyrosine (µmol/L) | 65 ± 10 | 180 ± 25 | < 0.001 |

| Hypothetical | 150 mg/kg | 120 min post | Plasma Norepinephrine (pg/mL) | 350 ± 50 | 450 ± 60 | < 0.05 |

| Hypothetical | 150 mg/kg | 120 min post | Plasma Dopamine (pg/mL) | 30 ± 8 | 45 ± 12 | < 0.05 |

Experimental Protocols

Protocol for Biomarker Analysis: Plasma L-Tyrosine and Catecholamines